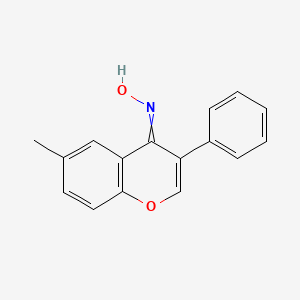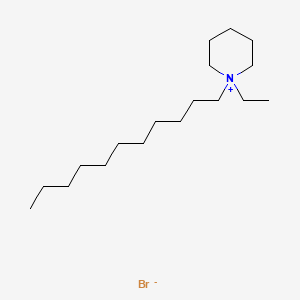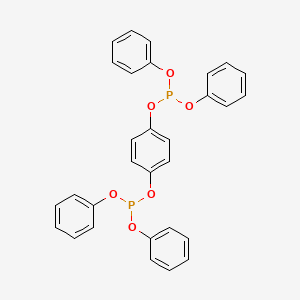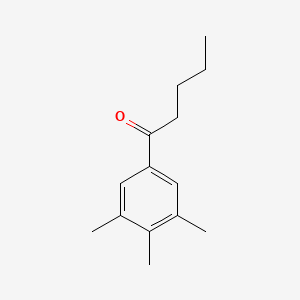
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride is a chemical compound belonging to the isoquinoline class of alkaloids. It is known for its complex structure and potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of multiple methoxy groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride typically involves a combination of synthetic methods. One common approach is the Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then transformed into the desired isoquinoline compound through cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This may include the use of more efficient catalysts, optimized reaction conditions, and improved purification techniques.
化学反应分析
Types of Reactions
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
科学研究应用
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of 6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound is structurally similar and shares some chemical properties.
Tetrahydropapaverine hydrochloride: Another related compound with similar pharmacological properties.
Uniqueness
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride is unique due to its specific methoxy group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
属性
CAS 编号 |
59276-14-1 |
|---|---|
分子式 |
C20H22ClNO4 |
分子量 |
375.8 g/mol |
IUPAC 名称 |
1-[(2,3-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-22-17-7-5-6-14(20(17)25-4)10-16-15-12-19(24-3)18(23-2)11-13(15)8-9-21-16;/h5-9,11-12H,10H2,1-4H3;1H |
InChI 键 |
SUPQCSULECJYRD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)


![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)








![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
